molecular formula C22H23N7O2 B6083891 4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6083891
M. Wt: 417.5 g/mol
InChI Key: SSZYCRLBODIUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. They are used in the synthesis of various pharmaceuticals.


Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The position of the nitrogen atoms in the ring can vary, leading to different isomers .

properties

IUPAC Name

3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-propan-2-yloxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-12(2)31-17-8-6-5-7-15(17)16-11-20(30)23-22-21(16)13(3)26-29(22)19-10-9-18-25-24-14(4)28(18)27-19/h5-10,12,16H,11H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYCRLBODIUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OC(C)C)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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